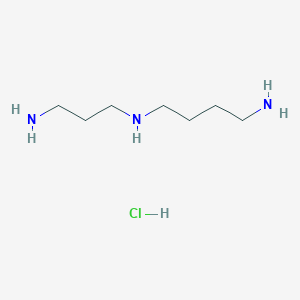

Spermidine trihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNBIHVSOPXFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059825 | |

| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Spermidine trihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

334-50-9 | |

| Record name | Spermidine trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azoniaoctamethylenediammonium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O14BED398 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Spermidine Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermidine (B129725) is a naturally occurring polyamine that is critically involved in the maintenance of cellular homeostasis.[1] Its trihydrochloride form is a stable, water-soluble salt that is frequently used in research settings. The active component, spermidine, plays a crucial role in a multitude of biological processes, including cell growth, proliferation, DNA stabilization, and tissue regeneration.[1][2] With advancing age, endogenous spermidine levels decline, a phenomenon linked to age-related deterioration.[1] Consequently, spermidine has garnered significant attention for its potential anti-aging, cardioprotective, neuroprotective, and anti-inflammatory properties.[1][3] The primary and most extensively researched mechanism underpinning these benefits is the induction of autophagy.[3]

Primary Mechanism of Action: Induction of Autophagy

The cornerstone of spermidine's mechanism of action is its ability to induce autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins.[3][4] This cellular "housekeeping" is vital for maintaining proteostasis and cellular health.[1] The beneficial effects of spermidine on longevity and healthspan in various model organisms, including yeast, flies, worms, and mice, are largely abrogated when autophagy is genetically impaired.[1][5]

Molecular Pathway: Inhibition of Acetyltransferase EP300

Spermidine exerts its pro-autophagic effects primarily by inhibiting the activity of several acetyltransferases, with the E1A-binding protein p300 (EP300) being a key target.[1][6] EP300 is a major negative regulator of autophagy.[1][7] It functions by acetylating various core autophagy-related proteins (Atgs), such as ATG5, ATG7, and LC3, as well as other components of the autophagy machinery like Beclin 1.[6][8] This acetylation inhibits their function and suppresses autophagic activity.

Spermidine acts as a competitive inhibitor of EP300's acetyltransferase activity.[6][9] By binding to EP300, spermidine reduces the acetylation of these key autophagy proteins.[6] This resulting hypoacetylation leads to the activation of the autophagy cascade, promoting the formation of autophagosomes and enhancing autophagic flux to clear cellular debris.[8][10] This mechanism positions spermidine as a potent, naturally occurring autophagy inducer, with a potency that has been compared to the well-known autophagy-inducing drug, rapamycin.[1]

Figure 1. Spermidine's primary mechanism of inducing autophagy via EP300 inhibition.

Other Mechanisms of Action

Beyond its central role in autophagy, spermidine modulates several other cellular pathways that contribute to its broad spectrum of benefits.

Anti-Inflammatory and Antioxidant Effects

Spermidine exhibits significant anti-inflammatory and antioxidant properties.[1][11] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-1β in macrophages.[11][12] This is achieved, in part, by attenuating the nuclear translocation of the NF-κB p65 subunit, a key transcription factor in the inflammatory response.[11][12] Furthermore, spermidine reduces intracellular reactive oxygen species (ROS) accumulation, thereby protecting cells from oxidative stress.[11][13]

Modulation of Cell Growth, Apoptosis, and Senescence

Spermidine is essential for normal cell cycle progression, proliferation, and differentiation.[2] It can prevent apoptosis (programmed cell death) and suppress cell necrosis.[2] For instance, spermidine can inhibit caspase-3 activation, an early event in apoptosis, and prevent the cleavage of Beclin 1, thereby favoring cell survival.[8] It also plays a role in preventing cellular senescence, the irreversible state of growth arrest associated with aging.[2]

Regulation of Ion Channels and Receptors

Spermidine can modulate the activity of various ion channels and receptors. It is known to negatively modulate the glutamatergic N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and neuronal function.[14][15] This interaction can influence Ca2+ influx and associated downstream signaling pathways.[14]

Quantitative Data Summary

While comprehensive quantitative data from a single source is challenging to consolidate, the following table summarizes the types of quantitative metrics used in spermidine research. Specific values are highly dependent on the experimental system (cell type, organism) and conditions.

| Parameter | Description | Typical Range/Effect | Reference Context |

| Km for Spermidine | Michaelis constant for spermidine N8-acetyltransferase, indicating substrate affinity. | ~0.47 mM | Measured in partially purified rat liver nuclei.[16] |

| Inhibition of NO Production | Reduction of nitric oxide in LPS-stimulated macrophages. | Dose-dependent decrease | Used to quantify anti-inflammatory effects.[11] |

| Reduction of ROS | Decrease in intracellular reactive oxygen species. | Significant attenuation | Measures antioxidant capacity in response to stressors.[11] |

| Autophagic Flux | Measured by LC3-II/LC3-I ratio or p62/SQSTM1 degradation. | Significant increase | Key indicator of autophagy induction by spermidine.[6] |

| Protein Acetylation | Global or specific protein (e.g., Histone H3) acetylation levels. | Dose-dependent decrease | Used to confirm inhibition of acetyltransferases like EP300.[6] |

Experimental Protocols Overview

The mechanisms of spermidine are elucidated through a variety of standard and advanced molecular and cellular biology techniques.

1. Assessment of Autophagy

-

Western Blotting: Used to quantify the levels of key autophagy marker proteins. An increase in the ratio of LC3-II to LC3-I and a decrease in the p62/SQSTM1 protein are indicative of enhanced autophagic flux.

-

Fluorescence Microscopy: Involves transfecting cells with GFP-LC3 plasmids. The formation of GFP-LC3 puncta (dots) within the cytoplasm, which represent autophagosomes, is visualized and quantified as a direct measure of autophagy induction.[6]

-

Autophagic Flux Assays: To ensure the observed changes are due to autophagy induction rather than a blockage of lysosomal degradation, experiments are often repeated in the presence of lysosomal inhibitors like bafilomycin A1 or chloroquine.

2. Enzyme Inhibition Assays

-

In Vitro Acetyltransferase Assay: This cell-free system directly measures the inhibitory effect of spermidine on the enzymatic activity of recombinant EP300. The assay typically uses a substrate like histone H3 and measures the level of its acetylation via immunoblotting or radioactive labeling.[6][9]

3. Anti-Inflammatory and Antioxidant Assays

-

Griess Assay: Measures nitrite (B80452) concentration in cell culture supernatants as an indicator of nitric oxide (NO) production.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Quantifies the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and PGE2.[11]

-

ROS Detection: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA, followed by analysis with flow cytometry or fluorescence microscopy.[11]

-

Immunofluorescence and Western Blot for NF-κB: The translocation of NF-κB from the cytoplasm to the nucleus is visualized by immunofluorescence microscopy or quantified by Western blotting of nuclear and cytoplasmic fractions.[12]

Figure 2. A simplified workflow for investigating spermidine-induced autophagy.

References

- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ver.so [ver.so]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. News - The Science Behind this compound and Spermidine: A Comprehensive Comparison [mylandsupplement.com]

- 11. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 13. oxfordhealthspan.com [oxfordhealthspan.com]

- 14. Spermidine - Wikipedia [en.wikipedia.org]

- 15. selleckchem.com [selleckchem.com]

- 16. "Purification and inhibition of spermidine N⁸-acetyltransferase from ra" by Rebecca T. Suttmann [scholarlycommons.pacific.edu]

The Role of Spermidine Trihydrochloride in Autophagy Induction: A Technical Guide

Executive Summary: Autophagy, a fundamental cellular process for degrading and recycling cellular components, is integral to maintaining cellular homeostasis and is implicated in aging and various diseases. Spermidine (B129725), a naturally occurring polyamine, has emerged as a potent inducer of autophagy. This technical guide provides an in-depth exploration of the molecular mechanisms by which spermidine trihydrochloride initiates autophagy, with a primary focus on its role as an inhibitor of the acetyltransferase EP300. We will detail the key signaling pathways involved, present quantitative data from seminal studies, provide standardized experimental protocols for measuring its effects, and visualize complex interactions through signaling and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of spermidine's pro-autophagic properties.

Introduction to Spermidine and Autophagy

The Autophagy Process

Autophagy is a catabolic "self-eating" process crucial for cellular quality control. During macroautophagy (hereafter referred to as autophagy), a double-membraned vesicle known as the autophagosome engulfs cytoplasmic cargo, such as misfolded proteins and damaged organelles. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled back into the cytosol. This process is vital for cellular health, and its dysregulation is linked to numerous pathologies, including neurodegenerative diseases, cancer, and age-related decline.[1][2]

Spermidine: A Key Endogenous Polyamine

Spermidine is an endogenous polyamine found in all living organisms, playing critical roles in cell growth, proliferation, and DNA stabilization.[2] Notably, intracellular spermidine concentrations decline with age in humans.[3][4] Research has demonstrated that exogenous spermidine supplementation can extend the lifespan of various model organisms, including yeast, flies, and worms, largely through its ability to induce autophagy.[3][4] This has positioned spermidine as a promising agent for interventions targeting age-related diseases.[2][5]

The Core Mechanism: Competitive Inhibition of EP300

The primary mechanism by which spermidine induces autophagy is through the inhibition of the lysine (B10760008) acetyltransferase EP300 (E1A-binding protein p300).[6][7]

EP300: A Master Negative Regulator of Autophagy

EP300 acts as a crucial endogenous repressor of autophagy.[6][8][9] It functions by acetylating core components of the autophagy machinery, including ATG5, ATG7, ATG12, and LC3.[6] This acetylation inhibits their function, thereby suppressing the formation of autophagosomes.

Spermidine as a Direct EP300 Inhibitor

Spermidine directly inhibits the acetyltransferase activity of EP300.[6][7] In vitro studies have shown that spermidine acts as a competitive inhibitor with respect to the acetyl donor, acetyl-CoA.[6][10] By binding to EP300, spermidine prevents the acetylation of its target proteins. This leads to a state of hypoacetylation for key autophagy-related proteins, removing the inhibitory brake and initiating the autophagic cascade.[3][6] This mechanism is central to spermidine's function and distinguishes it from other autophagy inducers like rapamycin (B549165).[11]

Modulation of Key Autophagy Signaling Pathways

Beyond direct EP300 inhibition, spermidine's influence extends to other major signaling networks that regulate autophagy.

The AMPK/mTORC1 Axis

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin complex 1 (mTORC1) form a central axis controlling cellular metabolism and autophagy. AMPK acts as an energy sensor; its activation promotes autophagy, partly by inhibiting mTORC1, a potent autophagy suppressor.[12]

Several studies demonstrate that spermidine can activate AMPK.[13][14][15] This activation can be mediated by an increase in mitochondrial reactive oxygen species (mtROS).[13][16] Activated AMPK can then phosphorylate and inhibit components of the mTORC1 pathway, leading to autophagy induction.[14][15] This AMPK-mTORC1 signaling appears particularly relevant in the context of spermidine's protective effects in cardiac and liver tissues.[14][15] However, the effect on mTORC1 can be context-dependent, with some reports indicating mTORC1-independent autophagy induction or even tissue-specific activation of mTORC1.[17]

Other Regulatory Interactions

Spermidine is also essential for the hypusination of the translation factor eIF5A.[18] This post-translational modification is critical for the translation of specific mRNAs, including those for certain autophagy-related proteins, and is a key mechanism for fasting-induced autophagy.[18][19]

Quantitative Data Presentation

The effects of spermidine on autophagy have been quantified across numerous studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of EP300 by Spermidine

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| EP300 Activity | Recombinant EP300 + Histone H3 | Spermidine inhibits EP300's ability to acetylate Histone H3 in a dose-dependent manner. | [6][10] |

| Inhibition Type | 10 µM Acetyl-CoA | Spermidine effectively inhibits EP300 activity. | [10] |

| Inhibition Type | 100 µM Acetyl-CoA | Inhibition by spermidine is attenuated, suggesting competitive inhibition. |[10] |

Table 2: Effects of Spermidine on Autophagy Markers in Cell Culture

| Marker | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| LC3-II / Loading Control | PC12 Cells | 1 µM STS vs. 1 µM STS + 1 mM Spermidine | Significant increase in LC3-II, indicating autophagosome formation. | [20] |

| LC3-II Turnover | SH-SY5Y Cells | 10 µM Spermidine + Bafilomycin A1 | Significant increase in LC3-II levels, confirming enhanced autophagic flux. | [21] |

| p62/SQSTM1 Levels | Human U2OS Cells | Spermidine Treatment | Depletion of p62, indicating increased autophagic degradation. | [6][9] |

| GFP-LC3 Puncta | Human U2OS Cells | Spermidine Treatment | Significant increase in the number of GFP-LC3 puncta per cell. | [6][9] |

| Cell Viability | PC12 Cells | 1 µM STS vs. 1 µM STS + 1 mM Spermidine | Spermidine significantly suppressed cell injury and loss of mitochondrial membrane potential. |[20] |

Key Experimental Protocols

Accurate assessment of autophagy is critical for research. Below are detailed methodologies for key experiments used to evaluate the effects of spermidine.

Protocol: Western Blotting for Autophagic Flux (LC3-II Turnover Assay)

This protocol is considered the gold standard for quantifying autophagic flux.[22] It measures the accumulation of LC3-II, a protein associated with the autophagosome membrane, in the presence of a lysosomal inhibitor.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS, SH-SY5Y) to reach 70-80% confluency. Create four treatment groups: (1) Vehicle Control, (2) Spermidine (e.g., 10-100 µM), (3) Vehicle + Lysosomal Inhibitor, (4) Spermidine + Lysosomal Inhibitor. Treat with spermidine for a predetermined time (e.g., 8-24 hours). For the final 2-4 hours of incubation, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (20 µM) to groups 3 and 4.[21][22]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing a protease inhibitor cocktail. Incubate on ice for 30 minutes and clarify the lysate by centrifugation (12,000 x g, 15 min, 4°C).[22]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Denature protein samples in Laemmli buffer. Separate proteins on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with a primary antibody against LC3 (recognizes both LC3-I and LC3-II). Wash and incubate with an HRP-conjugated secondary antibody. Detect bands using an ECL substrate.

-

Analysis: Strip and re-probe the membrane for a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry software. Autophagic flux is determined by subtracting the LC3-II/loading control ratio of the spermidine-only group from the spermidine + inhibitor group. An increase in this value compared to the control + inhibitor group indicates an induction of autophagic flux.[22]

Protocol: Fluorescence Microscopy of GFP-LC3 Puncta

This method allows for the direct visualization and quantification of autophagosomes.

-

Cell Culture and Transfection: Plate cells on glass coverslips. Transfect with a plasmid expressing GFP-LC3 or a tandem mRFP-GFP-LC3 reporter. The tandem reporter is advantageous as it fluoresces yellow (GFP+RFP) in neutral pH autophagosomes and red (RFP only) in acidic autolysosomes, allowing for flux measurement.[23][24]

-

Treatment: Treat cells with spermidine as described in the Western blot protocol. Include appropriate controls.

-

Fixation and Imaging: Wash cells with PBS, fix with 4% paraformaldehyde, and mount coverslips onto slides.

-

Microscopy: Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of fluorescent puncta per cell using image analysis software (e.g., ImageJ). A significant increase in the number of GFP-LC3 (or yellow mRFP-GFP-LC3) puncta in spermidine-treated cells compared to controls indicates an increase in autophagosome formation.[6]

Protocol: In Vitro EP300 Inhibition Assay

This cell-free assay directly measures spermidine's effect on EP300's enzymatic activity.

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer, a histone substrate (e.g., Histone H3), recombinant human EP300 protein, and varying concentrations of spermidine.[6][10]

-

Initiate Reaction: Start the reaction by adding a fixed concentration of Acetyl-CoA (e.g., 10 µM). Incubate at 30°C for 30-60 minutes.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blot using an antibody specific for acetylated lysine or acetylated H3. A decrease in the acetylation signal in the presence of spermidine indicates inhibition of EP300 activity.[6][10]

Conclusion and Future Directions

This compound is a robust inducer of autophagy, acting primarily through the competitive inhibition of the acetyltransferase EP300. This mechanism, complemented by the modulation of the AMPK/mTORC1 signaling axis, leads to the deacetylation and activation of core autophagy proteins, thereby promoting cellular renewal and homeostasis. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug developers.

For drug development professionals, spermidine's well-defined mechanism of action and its status as a natural endogenous compound make it an attractive candidate for therapeutic strategies targeting diseases of aging, neurodegeneration, and cardiovascular health. Future research should focus on elucidating the tissue-specific effects of spermidine, optimizing delivery methods for clinical applications, and exploring synergistic combinations with other autophagy-modulating compounds to enhance therapeutic efficacy.

References

- 1. Spermidine boosts autophagy to protect from synapse aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. Induction of autophagy by spermidine promotes longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oxfordhealthspan.com [oxfordhealthspan.com]

- 6. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spermidine ameliorates liver ischaemia-reperfusion injury through the regulation of autophagy by the AMPK-mTOR-ULK1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spermidine is essential for fasting-mediated autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spermidine Rescues Bioenergetic and Mitophagy Deficits Induced by Disease-Associated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Core Cellular Pathways Modulated by Spermidine Trihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spermidine (B129725), a naturally occurring polyamine, and its stable salt form, spermidine trihydrochloride, have garnered significant scientific interest for their profound effects on fundamental cellular processes. This technical guide provides a detailed examination of the core cellular pathways influenced by this compound, with a focus on autophagy, apoptosis, cell proliferation, and inflammation. The information presented herein is intended to support research and development efforts in the fields of aging, cardiovascular disease, neurodegeneration, and oncology.

Autophagy Induction: The Cellular Housekeeping Enhancer

Spermidine is a potent inducer of autophagy, the catabolic process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[1][2][3][4] This cellular self-renewal mechanism is crucial for maintaining cellular homeostasis and is implicated in longevity and the prevention of age-related diseases.[4][5]

The primary mechanism by which spermidine induces autophagy involves the inhibition of acetyltransferases, particularly EP300.[4][6][7] By inhibiting EP300, spermidine leads to the hypoacetylation of histone H3, which in turn upregulates the transcription of various autophagy-related genes (Atgs).[7] This ultimately triggers the formation of autophagosomes and enhances autophagic flux.[4][8]

Another key pathway modulated by spermidine to induce autophagy is the AMPK/mTOR signaling cascade.[9][10][11] Spermidine has been shown to activate AMP-activated protein kinase (AMPK), a critical energy sensor in the cell.[9][12] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a central negative regulator of autophagy.[8][10][11] This inhibition of mTOR signaling is a crucial step in the initiation of the autophagic process.

Apoptosis Regulation: A Double-Edged Sword

The effect of spermidine on apoptosis, or programmed cell death, is context-dependent and can be either pro-apoptotic or anti-apoptotic.

In certain cancer cell lines, high concentrations of spermidine have been shown to induce apoptosis.[13][14][15] This pro-apoptotic effect is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[14] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, with caspase-3 playing a central role in executing the apoptotic program.[14][15] This process is also associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[14][15]

Conversely, in non-cancerous cells and under conditions of cellular stress, spermidine can exert anti-apoptotic effects.[16][17] By promoting autophagy, spermidine helps to clear damaged mitochondria (mitophagy), thereby preventing the release of pro-apoptotic factors.[5] Furthermore, spermidine has been shown to attenuate oxidative stress-induced apoptosis by preventing calcium overload in retinal pigment epithelial cells.[17]

Cell Proliferation and Growth

Spermidine plays a complex role in cell proliferation, which is essential for normal growth and tissue regeneration.[4][16] It is involved in the regulation of the cell cycle, and adequate levels of spermidine are necessary to sustain normal cell division.[16] The absence of spermidine can lead to cell cycle arrest, particularly at the G1 phase.[16]

The mechanism through which spermidine influences cell proliferation is partly linked to its role in the hypusination of eukaryotic translation initiation factor 5A (eIF5A).[18][19][20][21] Spermidine is the sole substrate for this essential post-translational modification, which is critical for the synthesis of certain proteins, including those involved in mitochondrial function and cell growth.[18][19]

However, excessive concentrations of spermidine can be inhibitory to cell proliferation.[22] This highlights the importance of maintaining a tightly regulated intracellular concentration of polyamines for optimal cellular function.

Anti-Inflammatory Effects

Spermidine exhibits significant anti-inflammatory properties by modulating various signaling pathways.[4][5][23][24] It can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[24][25]

One of the key mechanisms underlying its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[25] Spermidine has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[25] Additionally, spermidine can suppress the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs), which are also involved in the inflammatory response.[25]

Furthermore, spermidine's ability to induce autophagy contributes to its anti-inflammatory effects by promoting the clearance of inflammasomes, such as the NLRP3 inflammasome, which are key drivers of inflammation.[24] In immune cells like macrophages, spermidine can promote a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[9][24] This polarization is mediated by the induction of mitochondrial superoxide-dependent AMPK activation and subsequent Hif-1α upregulation and autophagy.[9][26]

Data Presentation: Quantitative Effects of Spermidine

The following tables summarize quantitative data on the effects of this compound in various experimental models.

Table 1: Effects of Spermidine on Cell Viability and Apoptosis

| Cell Line | Cancer Type | Assay | Spermidine Concentration | Effect | Reference |

| HeLa | Cervical Cancer | CCK-8 | IC50: 121.3 µM | Inhibition of cell viability | [13] |

| HeLa | Cervical Cancer | Flow Cytometry (Annexin V-FITC/PI) | 120 µM and 180 µM | Increased apoptosis | [13] |

| P19 | Embryonal Carcinoma | MTT | IC50: ~20 µM | Reduced cell viability | [15] |

| P19 | Embryonal Carcinoma | Flow Cytometry (Propidium Iodide) | 25 µM | Increased apoptotic cell population to 25.73% | [15] |

| ARPE-19 | Retinal Pigment Epithelial | MTT | > 20 µM | Cytotoxic | [17] |

| RAW 264.7 | Macrophage | MTT | Up to 800 µg/mL | Not cytotoxic | [27] |

Table 2: Effects of Spermidine on Inflammatory Markers

| Cell Line/Model | Stimulus | Measured Marker | Spermidine Treatment | Effect | Reference |

| BV2 Microglia | LPS | NO and PGE2 production | Pretreatment | Dose-dependent inhibition | [25] |

| BV2 Microglia | LPS | iNOS and COX-2 expression | Pretreatment | Down-regulation | [25] |

| BV2 Microglia | LPS | IL-6 and TNF-α production | Pretreatment | Attenuated production | [25] |

| RAW 264.7 | LPS | NO and PGE2 production | Pretreatment | Significant inhibition | [28] |

| RAW 264.7 | LPS | TNF-α and IL-1β production | Pretreatment | Significant inhibition | [28] |

| Zebrafish | LPS | NO and ROS levels | Treatment | Significant decrease | [28] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for Autophagy Markers (LC3-II)

This protocol provides a general framework for assessing spermidine-induced autophagy by measuring the conversion of LC3-I to LC3-II.[8][29]

-

Cell Culture and Treatment:

-

Plate cells to achieve 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentrations of this compound for a specified time. Include untreated and vehicle-treated controls.

-

For autophagic flux analysis, treat a parallel set of cells with spermidine in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the final 2-4 hours of treatment.[8]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[8]

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay such as the BCA assay.[29]

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.[29]

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[30]

-

Incubate the membrane with primary antibodies against LC3B and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[29]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

-

Wash the membrane three times with TBST.

-

-

Data Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of LC3-II to the loading control. Compare levels between control and treated groups to assess autophagy induction.[8]

-

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17][31][32]

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.[13]

-

Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

-

Cell Treatment:

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include untreated controls.

-

-

MTT Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.[31]

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[32]

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against spermidine concentration to determine the IC50 value.[13]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying externalized phosphatidylserine (B164497) (Annexin V) and compromised cell membranes (Propidium Iodide).[13]

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells by trypsinization.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

-

Incubation:

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

This technical guide provides a comprehensive overview of the key cellular pathways affected by this compound, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers and professionals in the life sciences and drug development sectors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trumelabs.com [trumelabs.com]

- 6. foryouth.co [foryouth.co]

- 7. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spermidine‐enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. scialert.net [scialert.net]

- 16. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. eurekalert.org [eurekalert.org]

- 19. Spermidine-mediated hypusination of translation factor EIF5A improves mitochondrial fatty acid oxidation and prevents non-alcoholic steatohepatitis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spermidine-mediated hypusination of translation factor EIF5A improves mitochondrial fatty acid oxidation and prevents non-alcoholic steatohepatitis progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Spermidine-induced hypusination preserves mitochondrial and cognitive function during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medium.com [medium.com]

- 24. oxfordhealthspan.com [oxfordhealthspan.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Western blot protocol | Abcam [abcam.com]

- 31. mdpi.com [mdpi.com]

- 32. benchchem.com [benchchem.com]

spermidine trihydrochloride vs spermidine base for cell culture

An In-depth Technical Guide to Spermidine (B129725) Trihydrochloride vs. Spermidine Base for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermidine is a naturally occurring polyamine involved in a multitude of critical cellular processes, including cell growth, proliferation, differentiation, and DNA stabilization[1]. In recent years, it has garnered significant attention for its role as a potent inducer of autophagy, a cellular recycling mechanism that is crucial for maintaining cellular homeostasis and has been linked to longevity and healthspan across various species[1][2]. For researchers aiming to investigate the effects of spermidine in vitro, a critical decision lies in choosing the appropriate form of the compound: the free base or the trihydrochloride salt.

This technical guide provides a comprehensive comparison of spermidine trihydrochloride and spermidine base, offering insights into their chemical and physical properties, practical considerations for cell culture use, and their impact on cellular signaling. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal form of spermidine for their experimental needs.

Physicochemical Properties: A Comparative Analysis

The primary difference between the two forms of spermidine lies in their chemical structure and resulting physical properties. Spermidine base is the pure, unprotonated form of the molecule, while this compound is a salt where the three amine groups of spermidine are neutralized by hydrochloric acid[3][4]. This distinction has significant implications for handling, stability, and solubility.

| Property | Spermidine Base | This compound | References |

| Molecular Formula | C₇H₁₉N₃ | C₇H₁₉N₃ · 3HCl (C₇H₂₂Cl₃N₃) | [3][5] |

| Molecular Weight | 145.25 g/mol | 254.63 g/mol | [3][5] |

| Physical Form | Liquid/Oil or low melting solid | White crystalline powder | [4][6][7] |

| Solubility in Water | Soluble (approx. 50 mg/mL) | Highly soluble (≥100 mg/mL) | [4][5][7][8] |

| Stability | Less stable; air-sensitive and very hygroscopic | More stable under standard laboratory conditions | [3][4][5][7] |

| Handling | Difficult to weigh accurately due to its hygroscopic and liquid nature | Easier to handle, weigh, and dissolve | [3] |

Key Considerations for Cell Culture Applications

The choice between spermidine base and its trihydrochloride salt for in vitro studies is primarily dictated by practical considerations related to experimental setup and reproducibility.

Solubility and Preparation of Stock Solutions

This compound's high water solubility makes it the preferred choice for cell culture applications[3][4]. It readily dissolves in water or cell culture media, allowing for the preparation of high-concentration, sterile-filtered stock solutions[8]. Spermidine base is also water-soluble, but its oily, hygroscopic nature can complicate accurate weighing and dissolution[5][9].

For stock solutions of this compound, dissolving in sterile water to a concentration of 10-100 mM is common. These solutions should be sterile-filtered and can be stored as single-use aliquots at -20°C[8]. It is recommended to make fresh solutions for each use, but short-term storage at low temperatures is possible[8].

Stability and pH

This compound offers superior stability, a crucial factor for ensuring consistent concentrations over the duration of an experiment[3][4]. Spermidine base is more susceptible to oxidation and degradation, particularly when exposed to air[5][7].

When dissolved in an unbuffered aqueous solution, this compound will result in an acidic pH. However, the high buffering capacity of standard cell culture media (e.g., DMEM, RPMI) containing sodium bicarbonate and HEPES is generally sufficient to neutralize the acidity from the working concentrations of spermidine (typically in the µM range), thus preventing significant pH shifts in the culture environment. The uptake of spermidine by cells can be pH-dependent, with optimal uptake observed around a neutral to slightly alkaline pH[10].

Cytotoxicity

High concentrations of spermidine can be cytotoxic. This toxicity can be a direct effect of the molecule or an indirect consequence of its metabolism by amine oxidases present in fetal bovine serum (FBS), a common supplement in cell culture media[11][12]. These enzymes can oxidize spermidine into toxic byproducts like aminodialdehyde, acrolein, and hydrogen peroxide[11].

The cytotoxic concentration varies between cell types, but some studies have reported biphasic responses where low concentrations (<20 µM) promote proliferation, while higher concentrations (>100 µM) induce cytotoxicity[13]. Researchers should perform dose-response experiments to determine the optimal, non-toxic concentration for their specific cell line and experimental conditions.

Mechanism of Action: Spermidine-Induced Autophagy

Spermidine is a well-documented inducer of autophagy, a catabolic process that involves the degradation of cellular components via lysosomes[1][14]. One of the primary mechanisms through which spermidine induces autophagy is by inhibiting acetyltransferases, particularly EP300[14]. EP300 is a negative regulator of autophagy that acetylates several core autophagy proteins, including ATG5, ATG7, and LC3, thereby inhibiting their function[14]. By inhibiting EP300, spermidine leads to the deacetylation and activation of these autophagy-related proteins, which in turn promotes the formation of autophagosomes and enhances autophagic flux[14].

Experimental Protocols

The following is a detailed protocol for assessing spermidine-induced autophagy in a mammalian cell line (e.g., HeLa, U2OS) by monitoring the conversion of LC3-I to LC3-II via Western blotting.

Protocol: Autophagy Induction Assay

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (powder)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile water for stock solution

-

6-well cell culture plates

-

Bafilomycin A1 (autophagic flux inhibitor, optional)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-Actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

-

Preparation of Spermidine Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water. Filter-sterilize using a 0.22 µm syringe filter. Aliquot and store at -20°C.

-

Cell Treatment:

-

Thaw the spermidine stock solution and dilute it in complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

-

Include a vehicle control (medium without spermidine).

-

(Optional) For an autophagic flux assay, include a set of wells treated with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the spermidine treatment. Bafilomycin A1 inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II if autophagy is induced.

-

Remove the old medium from the cells and add the prepared treatment media.

-

Incubate for the desired time period (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Denature the samples by boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and a loading control like anti-Actin at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. Normalize these to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Workflow for Spermidine Treatment in Cell Culture

The following diagram outlines a typical workflow for conducting an in vitro experiment with spermidine.

References

- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of spermidine-induced autophagy and geroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Key Compound in Life Science, Health, and Innovation - Amerigo Scientific [amerigoscientific.com]

- 4. This compound CAS#: 334-50-9 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | 334-50-9 [chemicalbook.com]

- 8. 101.200.202.226 [101.200.202.226]

- 9. Spermidine CAS#: 124-20-9 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Biological Functions of Spermidine Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spermidine (B129725) is a naturally occurring polyamine critically involved in maintaining cellular homeostasis, with levels that decline with age.[1][2] Its more stable and soluble salt form, spermidine trihydrochloride, is widely used in laboratory and pharmaceutical research to investigate its diverse biological effects.[3] In vivo studies have robustly demonstrated that exogenous spermidine supplementation exerts potent anti-aging, cardioprotective, neuroprotective, and anti-inflammatory effects.[1][4] The primary mechanism underpinning these benefits is the induction of autophagy, a cellular recycling process that clears damaged components.[1][5] Spermidine stimulates autophagy by inhibiting acetyltransferases, notably EP300, leading to the deacetylation of autophagy-related proteins.[1][6] This guide provides a comprehensive overview of the core in vivo functions of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical signaling pathways.

Core Biological Functions and Mechanisms of Action

This compound participates in a multitude of physiological processes that are fundamental to health and longevity. Its systemic effects are largely attributed to its ability to modulate key cellular pathways.

Autophagy Induction

The most well-documented function of spermidine is its potent ability to induce autophagy.[1] This process is essential for cellular quality control, removing aggregated proteins and dysfunctional organelles.[1] Spermidine triggers autophagy by inhibiting the activity of several histone acetyltransferases (HATs), including EP300, a primary negative regulator of the process.[1][5] This inhibition leads to the epigenetic deacetylation of histone H3 and the deacetylation of cytosolic proteins involved in the autophagy machinery, ultimately enhancing autophagic flux.[1][5] The genetic impairment of autophagy has been shown to completely abrogate the lifespan-extending and cardioprotective benefits of spermidine in model organisms like yeast, flies, worms, and mice.[1]

Cardiovascular Health

Spermidine supplementation has demonstrated significant cardioprotective effects in vivo. Studies in mice and rats show it can reduce high blood pressure, ameliorate cardiac hypertrophy (the thickening of the heart muscle), and preserve diastolic function during aging.[7] These benefits are linked to spermidine's ability to enhance cardiac autophagy and mitophagy (the specific autophagic removal of mitochondria), which improves the mechano-elastical properties of heart cells.[7][8] Furthermore, spermidine can reduce subclinical inflammation associated with cardiac aging and has been linked to lower cardiovascular disease incidence in humans.[7][9]

Neuroprotection

In vivo studies highlight spermidine's role in protecting the nervous system. In a rat model of ischemia/reperfusion injury, intraperitoneal injection of spermidine was shown to reduce neuronal cell death in the hippocampus and cortex.[10][11] A key neuroprotective mechanism involves the inhibition of caspase-3 activation. This prevents the cleavage of Beclin 1, a protein crucial for the initiation of autophagy, thereby restoring protective autophagic flux in neurons.[10][11] Spermidine also exhibits anti-inflammatory and antioxidant properties within the central nervous system, suppressing microglial activation and reducing oxidative stress, which contributes to its neuroprotective capacity in models of diseases like Parkinson's and normal tension glaucoma.[12][13][14]

Longevity and Anti-Aging

Exogenous spermidine supplementation has been shown to extend the lifespan of multiple model organisms, including yeast, nematodes, flies, and mice.[1][4] This anti-aging effect is causally linked to its ability to induce autophagy.[1] Beyond extending lifespan, spermidine mitigates various age-related deteriorations. In aged mice, it has been shown to reduce the incidence of kidney and liver damage, prevent age-related hair loss, and protect against heart deterioration.[15] A novel observation linked these anti-aging effects to the preservation of telomeres—the protective caps (B75204) on chromosomes that shorten with age—in heart tissue.[15]

Anti-Inflammatory and Antioxidant Properties

Spermidine exhibits significant anti-inflammatory and antioxidant effects.[1] It can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models, including myocardial infarction and neuroinflammation.[14][16] It also reduces oxidative stress by decreasing the accumulation of reactive oxygen species (ROS) and markers of lipid peroxidation like 4-hydroxy-2-nonenal (4-HNE).[13][17] These properties contribute broadly to its protective effects in cardiovascular disease, neurodegeneration, and aging.

Anticancer Immunosurveillance

While polyamines are essential for cell proliferation, spermidine has a paradoxical role in cancer suppression. Epidemiological studies show a negative correlation between dietary spermidine intake and cancer-related mortality.[6][18][19] This is attributed not to a direct cytotoxic effect, but to spermidine's ability to enhance anticancer immunosurveillance.[20] Spermidine-induced autophagy in cancer cells can improve the immune system's ability to recognize and eliminate malignant cells.[6] In mouse models, spermidine injections were found to enhance the efficacy of chemotherapy in an autophagy-dependent manner.[19]

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative findings from in vivo studies investigating the effects of this compound and spermidine.

Table 1: Cardiovascular Effects

| Study Model & Organism | Spermidine Dosage & Duration | Key Outcome | Quantitative Result | Citation |

|---|---|---|---|---|

| Myocardial Infarction (Rat) | 5 or 10 mg/kg/day (i.p.) for 28 days | Infarct Size | Significant reduction in infarct size in the spermidine-treated groups compared to the MI group. | [16] |

| Cardiac Aging (Rat) | 6 weeks (i.p. injection) | Myocardial Fibrosis | Reversed and inhibited age-related myocardial fibrosis. | [21] |

| Cardiac Aging (Rat) | 6 weeks supplementation | Mitochondrial Function | Restored cardiac polyamine content and inhibited mitochondrial dysfunction. | [22] |

| Aging (Mouse) | 6-month administration in drinking water | Heart Tissue Inflammation | Ameliorated severe heart tissue inflammation within aortic valves and aortas. | [15] |

| Heart Failure (Mouse) | Supplementation | Gut Microbiota | Modulated gut microbiota composition while improving cardiac function. |[7] |

Table 2: Neuroprotective Effects

| Study Model & Organism | Spermidine Dosage & Duration | Key Outcome | Quantitative Result | Citation |

|---|---|---|---|---|

| Ischemia/Reperfusion (Rat) | Intraperitoneal injection | Neuronal Cell Death | Ameliorated I/R-induced neuronal injury in the hippocampus and cortex. | [10][11] |

| Normal Tension Glaucoma (Mouse) | 30 mM in drinking water for 7 weeks | Retinal Degeneration | Ameliorated retinal degeneration and improved visual function without affecting intraocular pressure. | [13] |

| Intracerebral Hemorrhage (Mouse) | 15 mg/kg (i.p.) at 6, 30, 54h post-ICH | Hematoma Volume | Dramatically reduced hematoma volume and brain injury area. | [14] |

| Parkinson's Disease (Mouse) | Pretreatment | Dopaminergic Neuron Death | Lessened the death of dopaminergic neurons in the substantia nigra. |[12] |

Table 3: Anti-Cancer and Immunomodulatory Effects

| Study Model & Organism | Spermidine Dosage & Duration | Key Outcome | Quantitative Result | Citation |

|---|---|---|---|---|

| Tumor-bearing (Aged Mouse) | Supplementation | PD-L1 Antibody Efficacy | Boosted the efficacy of monoclonal antibodies targeting PD-L1 by enhancing fatty acid oxidation in CD8+ T cells. | [23] |

| Hepatocellular Carcinoma (Mouse) | Oral spermidine (100 µM) | Tumor Suppression | Suppressed hepatocellular carcinoma through MAP1S-mediated autophagy. | [20] |

| Chemotherapy (Mouse) | Injections | Antitumor Efficacy | Enhanced the antitumor efficacy of chemotherapy in an autophagy-dependent fashion. |[19] |

Key Signaling Pathways and Workflows

Visualizing the molecular pathways through which this compound acts is crucial for understanding its function. The following diagrams were generated using the DOT language.

Spermidine-Induced Autophagy Pathway

Neuroprotection via Inhibition of Beclin 1 Cleavage

Cardioprotection via Mitochondrial Biogenesis

General In Vivo Experimental Workflow

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in spermidine research.

Animal Models and Spermidine Administration

-

Organisms : Common models include C57BL/6 mice for aging and cancer studies, Sprague-Dawley rats for cardiovascular (myocardial infarction) and neurological (ischemia/reperfusion) studies, and BALB/c mice for toxicological assessments.[14][16][22][24]

-

Route of Administration :

-

Oral (Drinking Water) : this compound is dissolved in drinking water at concentrations typically ranging from 1 mM to 30 mM. This method is suitable for long-term studies on aging and chronic diseases.[13][15] Water consumption should be monitored to ensure consistent dosing.[25]

-

Oral (Dietary) : Spermidine-enriched food or plant extracts are provided. This mimics nutritional intake.[1]

-

Intraperitoneal (i.p.) Injection : Spermidine is dissolved in a sterile vehicle (e.g., saline) and injected at doses ranging from 5 mg/kg to 15 mg/kg. This route provides rapid systemic availability and is often used in acute injury models like myocardial infarction or intracerebral hemorrhage.[14][16][21]

-

Assessment of Autophagy

-

Western Blot for LC3 and p62/SQSTM1 :

-

Tissue Lysis : Homogenize harvested tissues (e.g., heart, brain) in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer : Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against LC3 and p62, followed by incubation with a corresponding HRP-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) must be used.

-

Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an induction of autophagic flux.[25]

-

Cardiovascular Function Assessment

-

Echocardiography : In vivo cardiac function in rats or mice is assessed using non-invasive echocardiography. Parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) are measured to evaluate systolic function, while diastolic function is also assessed.[16]

-

Histology for Fibrosis and Infarct Size :

-

Tissue Processing : Perfuse, excise, and fix hearts in 4% paraformaldehyde. Embed in paraffin (B1166041) and section.

-

Staining :

-

Masson's Trichrome Staining : To visualize and quantify fibrous tissue (collagen stains blue, myocardium stains red).

-

Triphenyltetrazolium Chloride (TTC) Staining : For infarct size assessment in acute MI models. Viable myocardium stains red, while the infarcted area appears pale.[16]

-

-

Analysis : Quantify the stained areas using imaging software (e.g., ImageJ).

-

Neurological Outcome Assessment

-

TUNEL Staining for Apoptosis :

-

Tissue Preparation : Prepare brain sections from paraffin-embedded or frozen tissue.

-

Staining : Use a commercial terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) kit according to the manufacturer's instructions to label DNA strand breaks, a marker of late-stage apoptosis.

-

Microscopy : Visualize TUNEL-positive cells (apoptotic cells) using fluorescence microscopy. Quantification is performed by counting positive cells in specific brain regions (e.g., hippocampal CA1 region).[10][14]

-

-

Behavioral Tests : Assess neurological deficits in models like intracerebral hemorrhage using tests such as the modified neurological severity score (mNSS), corner turn test, and foot-fault test.[14]

Conclusion and Future Directions

This compound is a powerful research tool that has illuminated the profound in vivo benefits of the natural polyamine spermidine. Its ability to robustly induce autophagy is central to its protective effects against a wide spectrum of age-related pathologies, including cardiovascular disease, neurodegeneration, and cancer. The quantitative data and established protocols provide a solid foundation for further investigation.

For drug development professionals, spermidine represents a promising lead compound. Future research should focus on optimizing delivery methods to enhance bioavailability, exploring synergistic effects with other therapeutic agents (such as immunotherapy), and conducting more extensive, long-term clinical trials in humans to fully translate the wealth of preclinical findings into tangible health benefits.[23][26] The continued exploration of spermidine and its molecular targets holds significant promise for developing novel strategies to promote healthy aging and treat age-associated diseases.

References

- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Dose Spermidine Supplementation Does Not Increase Spermidine Levels in Blood Plasma and Saliva of Healthy Adults: A Randomized Placebo-Controlled Pharmacokinetic and Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Key Compound in Life Science, Health, and Innovation - Amerigo Scientific [amerigoscientific.com]

- 4. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Spermidine reduces cancer-related mortality in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tam-plenus.ch [tam-plenus.ch]

- 8. Beneficial effects of spermidine on cardiovascular health and longevity suggest a cell type-specific import of polyamines by cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spermidine Inhibits M1 Microglia Polarization in a Mouse Model of Parkinson's Disease and BV2 Cells via NF-κB/STAT-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Spermidine Exerts Neuroprotective Effects Following Intracerebral Hemorrhage in Mice Through Anti-Inflammation and Blood-Brain Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prohealth.com [prohealth.com]

- 16. Spermidine‐enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function | Aging [aging-us.com]

- 18. Molecular targets of spermidine: implications for cancer suppression [cell-stress.com]

- 19. Molecular targets of spermidine: implications for cancer suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function | Aging [aging-us.com]

- 23. Spermidine rejuvenates T lymphocytes and restores anticancer immunosurveillance in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Probiotic Potential of Pediococcus acidilactici SWP-CGPA01: Alleviating Antibiotic-Induced Diarrhea and Restoring Hippocampal BDNF | MDPI [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. endocrine-abstracts.org [endocrine-abstracts.org]

Spermidine Trihydrochloride and Its Impact on Cellular Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular aging, or senescence, is a fundamental biological process implicated in a wide range of age-related diseases. The polyamine spermidine (B129725) has emerged as a promising agent in the field of geroscience due to its ability to modulate key pathways involved in cellular longevity. This technical guide provides an in-depth analysis of the effects of spermidine trihydrochloride on cellular aging, with a focus on its molecular mechanisms, experimental validation, and implications for therapeutic development. We consolidate quantitative data from pivotal studies, detail experimental protocols for assessing its efficacy, and visualize the intricate signaling pathways it modulates.

Introduction

Spermidine is a naturally occurring polyamine found in all living organisms and is essential for cell growth, proliferation, and differentiation. Its levels decline with age, and this decline is associated with an increased incidence of age-related pathologies. Supplementation with spermidine has been shown to extend lifespan and improve healthspan in various model organisms, from yeast to primates. This compound is a stable, water-soluble salt form of spermidine commonly used in research. This document will explore the core effects of this compound on the hallmarks of cellular aging.

Molecular Mechanisms of Action

Spermidine's primary mechanism for delaying cellular aging is the induction of autophagy, a cellular recycling process that degrades and removes damaged organelles and protein aggregates. This cytoprotective process is crucial for maintaining cellular homeostasis and function.

Autophagy Induction

Spermidine promotes autophagy through the inhibition of several acetyltransferases, most notably EP300. The hypo-acetylation of key autophagy-related proteins, such as those in the ATG family, leads to their activation and the subsequent formation of autophagosomes. This process is independent of the canonical mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism that often inhibits autophagy. However, there is also evidence that spermidine can influence mTOR signaling indirectly.

Signaling Pathway: Spermidine-Induced Autophagy

Caption: Spermidine inhibits the acetyltransferase EP300, leading to the activation of autophagy-related proteins and promoting autophagosome formation.

Other Key Pathways

Beyond autophagy, spermidine has been shown to impact other cellular processes integral to aging:

-

Inflammation: Spermidine exhibits anti-inflammatory properties by modulating pathways such as NF-κB signaling.

-

Mitochondrial Function: It can enhance mitochondrial respiration and biogenesis, improving cellular energy production and reducing oxidative stress.

-

Proteostasis: By promoting autophagy, spermidine helps maintain protein homeostasis, preventing the accumulation of toxic protein aggregates.

Quantitative Data on Spermidine's Effects

The following tables summarize key quantitative findings from preclinical studies investigating the impact of spermidine on various markers of cellular aging.

Table 1: Effects of Spermidine on Lifespan in Model Organisms

| Model Organism | Spermidine Concentration/Dose | Lifespan Extension (%) | Reference |

| Saccharomyces cerevisiae (Yeast) | 3 µM | ~40% | |

| Caenorhabditis elegans (Worm) | 50 µM | ~15% | |

| Drosophila melanogaster (Fruit Fly) | 1 mM | ~30% | |

| Mus musculus (Mouse) | 3 mM in drinking water | ~10% |

Table 2: Cellular and Molecular Effects of Spermidine Treatment

| Cell Type/Organism | Spermidine Concentration | Measured Parameter | Observed Effect | Reference |

| Human Jurkat Cells | 10 µM | Autophagic flux (LC3-II levels) | ~2.5-fold increase | |

| Mouse Cardiomyocytes | 100 µM | Reduced cardiac hypertrophy markers | Significant reduction | |

| Human Fibroblasts (WI-38) | 1 µM | Senescence-associated β-galactosidase | ~40% decrease | |

| Mouse Hippocampal Neurons | 5 µM | Mitochondrial respiration | ~20% increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on spermidine's effects. Below are protocols for key experiments.

Assessment of Autophagy Induction

Objective: To quantify the effect of spermidine on autophagic flux in cultured cells.

Methodology:

-

Cell Culture: Plate human fibroblasts (e.g., IMR-90) at a density of 2 x 10^5 cells per well in a 6-well plate. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control for 24 hours. In a subset of wells, co-treat with an autophagy inhibitor like bafilomycin A1 (100 nM) for the final 4 hours to assess autophagic flux.

-

Western Blotting:

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane on a 12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against LC3B (1:1000) and β-actin (1:5000) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

-

-

Data Analysis: Calculate the ratio of LC3-II to β-actin. A significant increase in this ratio in spermidine-treated cells, further enhanced by bafilomycin A1, indicates increased autophagic flux.

Experimental Workflow: Autophagy Assessment

Caption: Workflow for assessing spermidine-induced autophagy via Western blotting for LC3B.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining